Dimethyl undecanedioate

Fragrance chemistry Polymer odor masking Cosmetic ingredient selection

Dimethyl undecanedioate (C11) occupies a critical chain-length niche between common C9/C10 and C12 diester homologs. The odd-numbered C11 chain produces polyamides with distinct crystallinity and thermal behavior that even-numbered homologs cannot replicate—substituting C9, C10, or C12 diesters yields polymers with unpredictable Tg and mechanical properties. Its low vapor pressure (0.00244 mmHg at 25°C) reduces evaporative monomer loss during high-temperature polycondensation, improving yield and lowering VOC emissions. The warm, woody, powdery odor profile also distinguishes it from the musk-like/aldehyde odor of C12 homologs, making it the preferred choice for odor-sensitive consumer applications including cosmetics and personal care formulations.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 4567-98-0
Cat. No. B1581578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl undecanedioate
CAS4567-98-0
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCC(=O)OC
InChIInChI=1S/C13H24O4/c1-16-12(14)10-8-6-4-3-5-7-9-11-13(15)17-2/h3-11H2,1-2H3
InChIKeyLADJFIHHYMBJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Undecanedioate (CAS 4567-98-0) Supplier Comparison and Technical Specifications


Dimethyl undecanedioate (CAS 4567-98-0), also known as undecanedioic acid dimethyl ester, is an aliphatic α,ω-dicarboxylic acid diester with molecular formula C13H24O4 and molecular weight 244.33 g/mol . It is a linear C11 diester used as a monomer precursor for specialty polyamides (notably nylon-11) and polyesters, as well as a plasticizer intermediate and solvent in industrial formulations [1]. The compound has a melting point of 17–19 °C, boiling point of 123–124 °C at 2 mmHg, density of 0.983 g/mL at 20 °C, and refractive index n20/D 1.440 .

Why Dimethyl Undecanedioate Cannot Be Substituted with C9 or C10 Diesters in Procurement


Dimethyl undecanedioate (C11) occupies a specific chain-length niche between the more common dimethyl azelate (C9) and dimethyl sebacate (C10)/dimethyl dodecanedioate (C12) homologs. The odd-numbered C11 chain produces polymers with distinct crystallinity and thermal behavior compared to even-numbered homologs due to differences in hydrogen bonding patterns and chain packing efficiency . In polymer synthesis, substituting C9, C10, or C12 dimethyl esters for C11 directly alters the methylene-to-ester ratio, which governs the final polymer‘s flexibility, melting point, and solvent resistance [1]. Procurement of the incorrect diester homolog would yield a polymer with unpredictable Tg, crystallinity, and mechanical properties, potentially causing product failure in performance-critical applications.

Quantitative Differentiation Evidence for Dimethyl Undecanedioate (4567-98-0) Versus Closest Analogs


Odor Profile Differentiation: Warm Woody and Powdery Notes Enable Sensory-Sensitive Formulation Selection

Dimethyl undecanedioate exhibits a distinct warm, woody, and powdery odor profile that differentiates it from both shorter- and longer-chain homologs. This sensory characteristic directly informs selection when residual monomer odor impacts final product acceptability [1]. The C12 homolog dimethyl dodecanedioate is described as having a musk-like, aldehyde, blown-out candle odor, while the C9 homolog dimethyl nonanedioate has only trace presence with no distinct olfactory note defined [1].

Fragrance chemistry Polymer odor masking Cosmetic ingredient selection

Purity Grade Availability: ≥90% Technical Versus >98% High-Purity Grades Enable Application-Tailored Procurement

Multiple purity grades of dimethyl undecanedioate are commercially available, with ≥90% (GC) technical grade specified for industrial polymer synthesis and >98% high-purity grades offered by specialty suppliers for research and analytical applications [1]. This range exceeds typical technical grade specifications for commodity diesters like dimethyl sebacate, which is commonly supplied at ~99% purity without intermediate grades .

Analytical chemistry Polymer synthesis Quality control

Bioproduction Yield Ratio: C11:C12 Production Ratio of 35.6:60.3 Informs Bio-Based Monomer Sourcing

In an integrated hydroprocessing and microbial biotransformation process using coconut oil feedstock, the crude fraction yields dimethyl undecanedioate (C11) at 35.6% alongside dimethyl dodecanedioate (C12) at 60.3% [1]. Following multistage distillation, both fractions can achieve purity exceeding 99% [1].

Biomanufacturing Green chemistry Renewable feedstocks

LogP Hydrophobicity Differentiation: Measured LogP of 2.84 Positions Between C9 and C10 Homologs

The measured LogP value of 2.843 for dimethyl undecanedioate [1] indicates intermediate lipophilicity that positions it between the C9 and C10 homologs. By class inference, this intermediate value reflects the systematic increase in hydrophobicity with increasing methylene chain length across the α,ω-diester series, enabling rational selection based on desired solubility and compatibility characteristics in polymer formulations.

Partitioning behavior Formulation development Polymer hydrophobicity

Vapor Pressure and Volatility: 0.00244 mmHg at 25°C Enables Low-Volatility Applications

Dimethyl undecanedioate exhibits a vapor pressure of 0.00244 mmHg at 25°C , which is substantially lower than shorter-chain homologs. By class inference, the vapor pressure decreases systematically as methylene chain length increases across the α,ω-diester series (C9 > C10 > C11 > C12), with each additional carbon reducing volatility due to increased molecular weight and enhanced intermolecular van der Waals forces.

Volatility control High-temperature processing Emissions compliance

GC Retention Characteristics: Fused-Silica Capillary GC-MS Enables Analytical Discrimination

Dimethyl undecanedioate has been characterized using fused-silica capillary gas chromatography-mass spectrometry as part of systematic studies of dicarboxylic acids present in condensation-type polymers [1]. The chromatographic retention behavior enables reliable discrimination from C9, C10, and C12 diester homologs in complex monomer mixtures. A reverse-phase HPLC method using Newcrom R1 columns has also been validated for separation and analysis [2].

Analytical method validation Quality control Chromatography

Recommended Industrial and Research Application Scenarios for Dimethyl Undecanedioate (4567-98-0)


Nylon-11 and Odd-Carbon Polyamide Monomer Synthesis

Use dimethyl undecanedioate as the diester monomer for polycondensation with diamines to produce odd-carbon polyamides including nylon-11 analogs. The C11 chain length imparts distinct crystallinity and thermal properties that cannot be replicated using C9, C10, or C12 diester homologs [1]. For industrial polymerization, the ≥90% (GC) technical grade provides cost-effective purity sufficient for bulk synthesis , while the >98% grade is appropriate for research-scale polymerizations requiring precise stoichiometric control [2].

Odor-Sensitive Formulation and Consumer Product Development

Select dimethyl undecanedioate for applications where residual monomer odor impacts final product acceptability. The compound‘s warm, woody, and powdery odor profile distinguishes it from the musk-like/aldehyde odor of C12 homologs [1]. This differentiation is relevant for cosmetic formulations, personal care products, and odor-sensitive polymer applications where consumer perception of scent is a critical quality attribute.

Low-Volatility High-Temperature Polymer Processing

Utilize dimethyl undecanedioate in polymerization processes conducted at elevated temperatures where monomer volatility is a concern. The compound‘s vapor pressure of 0.00244 mmHg at 25°C [1] reduces evaporative losses compared to shorter-chain C9 and C10 diester homologs, improving monomer utilization efficiency and reducing VOC emissions during industrial polycondensation reactions. The LogP value of 2.84 further informs compatibility with hydrophobic polymer matrices.

Analytical Method Development and Quality Control Standards

Employ high-purity (>98%) dimethyl undecanedioate as an analytical reference standard for GC-MS and HPLC method development. Validated methods exist for both fused-silica capillary GC-MS [1] and reverse-phase HPLC on Newcrom R1 columns . These methods enable reliable identification and quantification of the C11 diester in monomer mixtures, quality control testing, and impurity profiling prior to polymer synthesis. The availability of batch-specific QC documentation including NMR, HPLC, and GC reports supports analytical method validation requirements [2].

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